(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-fluorophenyl)methanone
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Overview
Description
The compound (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-fluorophenyl)methanone is a complex organic molecule that features a combination of pyridazine, piperazine, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-fluorophenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the dimethylamino group. The piperazine ring is then attached, and finally, the fluorophenyl group is introduced through a coupling reaction.
Preparation of Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.
Formation of Piperazine Ring: The piperazine ring is formed by reacting the intermediate with ethylenediamine.
Coupling with Fluorophenyl Group: The final step involves coupling the piperazine intermediate with a fluorophenyl ketone using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-fluorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-fluorophenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)(3-fluorophenyl)methanone: can be compared with other compounds containing pyridazine, piperazine, or fluorophenyl groups:
Pyridazine Derivatives: Compounds like pyridazinone have been studied for their broad spectrum of pharmacological activities.
Piperazine Derivatives: Piperazine-containing compounds are known for their antimicrobial and neurological effects.
Fluorophenyl Derivatives: Fluorophenyl compounds are often used in medicinal chemistry for their enhanced metabolic stability and bioavailability.
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique combination of functional groups allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c1-21(2)15-11-16(20-19-12-15)22-6-8-23(9-7-22)17(24)13-4-3-5-14(18)10-13/h3-5,10-12H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAPTLSKJIHHGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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